![molecular formula C6H7ClN2 B1626487 5-Chloro-2,4-dimethylpyrimidine CAS No. 75712-73-1](/img/structure/B1626487.png)
5-Chloro-2,4-dimethylpyrimidine
Overview
Description
5-Chloro-2,4-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is a colorless to yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Pyrimidines in Molecular Recognition and Drug Action
Pyrimidines, including derivatives like 5-Chloro-2,4-dimethylpyrimidine, play a crucial role in biology and medicine. Their relevance is particularly significant in molecular recognition processes involving hydrogen bonding, which is fundamental to the drug action of pharmaceuticals containing these compounds. This aspect of pyrimidines has been explored through studies of various crystallization forms and tautomeric behaviors of pyrimidinium salts, which provide insights into their potential pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Cocrystals and Supramolecular Chemistry
The formation of cocrystals involving pyrimidines like 5-Chloro-2,4-dimethylpyrimidine with various carboxylic acids offers insights into supramolecular chemistry. These studies reveal how different types of hydrogen bonding and molecular interactions can lead to diverse cocrystalline structures. Such research contributes to a deeper understanding of molecular assemblies and their potential in designing novel materials and pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Antitumor Activity
Pyrimidine derivatives have been investigated for their antitumor activity. Research into compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to 5-Chloro-2,4-dimethylpyrimidine, has shown potential in inhibiting mammalian dihydrofolate reductase, which is significant in cancer therapy (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Vibrational and Molecular Characteristics
The study of vibrational and molecular characteristics of pyrimidine derivatives, including those closely related to 5-Chloro-2,4-dimethylpyrimidine, using density functional theory and spectroscopy, provides valuable data. This information is crucial for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and industrial fields (Sreenivas, Ravindranath, Srishailam, Ojha, & Reddy, 2022).
Self-Association in Aqueous Solutions
Research into the self-association of pyrimidine derivatives in aqueous solutions enhances our understanding of molecular interactions and stability. This knowledge has implications in both the development of pharmaceutical formulations and the study of biological systems (Peral & Gallego, 1995).
Mechanism of Action
Target of Action
5-Chloro-2,4-dimethylpyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a broad variety of biological and pharmacological activities Similar compounds have been shown to have high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Mode of Action
It is known that pyrimidine derivatives interact with their targets through various mechanisms, often involving the formation of stable complexes . The specific interactions between 5-Chloro-2,4-dimethylpyrimidine and its targets would depend on the specific biochemical properties of the compound and the target proteins.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, including dna synthesis, signal transduction, and cellular metabolism . The specific pathways affected by 5-Chloro-2,4-dimethylpyrimidine would depend on its specific targets and mode of action.
Result of Action
For example, if the compound targets antibacterial proteins, it could potentially inhibit bacterial growth or viability .
properties
IUPAC Name |
5-chloro-2,4-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUHPYWGGVSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503973 | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75712-73-1 | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75712-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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